1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one
Description
1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one is an acetophenone derivative featuring a 3-nitrophenoxy substituent at the meta position of the aromatic ring.
Properties
CAS No. |
61435-06-1 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[3-(3-nitrophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H11NO4/c1-10(16)11-4-2-6-13(8-11)19-14-7-3-5-12(9-14)15(17)18/h2-9H,1H3 |
InChI Key |
OOEMRUPOYZWGEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one typically involves the reaction of 3-nitrophenol with 3-bromophenyl ethanone under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as the nucleophile attacking the bromophenyl ethanone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products Formed
Reduction: 1-[3-(3-Aminophenoxy)phenyl]ethan-1-one.
Oxidation: 1-[3-(3-Nitrophenoxy)phenyl]ethanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one with structurally related acetophenone derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Observations:
Electron Effects: The 3-nitrophenoxy group in the target compound enhances electrophilicity compared to electron-donating groups like phenoxy (1-(3-phenoxyphenyl)ethan-1-one) . This difference influences reactivity in nucleophilic substitution or condensation reactions. Fluorinated substituents (e.g., difluoromethoxy , tetrafluoropropoxy ) improve metabolic stability and lipophilicity, critical for drug design.
Thermal and Physical Properties: Nitro-substituted acetophenones generally exhibit higher melting points and thermal stability (e.g., 1-(3-nitrophenyl)ethanone, boiling point: 440.2 K ). Liquid analogs like 1-[3-(difluoromethoxy)phenyl]ethan-1-one are advantageous for flow chemistry applications.
Biological Activity: Piperidine- or piperazine-linked derivatives (e.g., compounds 10–12 in ) show dual activity as histamine H3 receptor ligands and antioxidants, with yields up to 62% and purity ≥98% . 1-(3-Phenoxyphenyl)ethan-1-one derivatives demonstrate anti-ulcer activity via histopathological modulation .
Synthetic Utility :
- 1-(3-Hydroxyphenyl)ethan-1-one is a key intermediate in etilefrine synthesis , while nitro-substituted analogs are precursors for anti-tumor agents (e.g., Desmosdumotin C derivatives ).
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